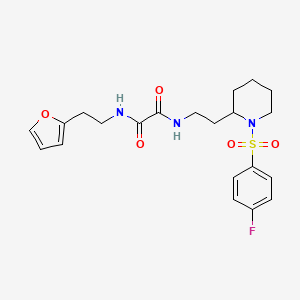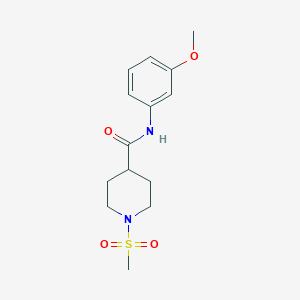
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Tubercular Applications
The 2,4-diaminoquinazoline class, which includes N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This molecule has been evaluated for its potential as a lead candidate in tuberculosis drug discovery. Systematic examination of its structure-activity relationships revealed that specific segments of the molecule are key determinants of its potency against M. tuberculosis. Moreover, it demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential in tuberculosis treatment (Odingo et al., 2014).
Antitumor Activities
Research on diazole 4-aminoquinazoline derivatives, closely related to N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has shown that these compounds have significant antitumor activities. Specifically, they have been tested against PC-3 and Bcap-37 cell lines, showing high inhibitory activities in vitro. This indicates their potential use in cancer therapy (Liao Wen-j, 2015).
Neurodegenerative Disease Treatment
Derivatives of this compound, such as those containing the 4-fluorobenzyl moiety, have been synthesized and evaluated for their potential in treating neurodegenerative diseases. These derivatives have shown to inhibit human erythrocyte acetylcholinesterase and equine serum butyrylcholinesterase, which are important targets in the treatment of diseases like Alzheimer's. Additionally, these compounds exhibited high radical scavenging activity, suggesting their utility as multifunctional agents in neurodegenerative disease treatment (Makhaeva et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 4-fluorobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the desired product.", "Starting Materials": [ "4-fluorobenzylamine", "3-nitrobenzaldehyde", "anthranilic acid", "butanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of Schiff base", "4-fluorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 3-nitrobenzaldehyde in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting Schiff base is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 2: Cyclization", "The Schiff base obtained in step 1 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of anthranilic acid in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting product is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 3: Formation of amide", "The product obtained in step 2 is dissolved in dichloromethane and cooled to 0°C. To this, a solution of butanoyl chloride in dichloromethane is added dropwise with stirring. The reaction mixture is stirred for 2 hours at room temperature, and then triethylamine is added dropwise to the mixture. The resulting amide is extracted with diethyl ether and dried over anhydrous sodium sulfate.", "Step 4: Purification", "The crude product obtained in step 3 is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. The purified product is obtained as a white solid.", "Step 5: Final product", "The final product obtained is N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS番号 |
931951-97-2 |
製品名 |
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
分子式 |
C26H23FN4O5 |
分子量 |
490.491 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |
InChIキー |
NBWXIRYVRPJYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2478071.png)
![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B2478075.png)
![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)



![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![5-(4-methoxyphenoxymethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478090.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)